Feigrisolide A
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Overview
Description
Feigrisolide A is a natural product found in Streptomyces griseus with data available.
Scientific Research Applications
Synthesis and Structural Studies
Feigrisolide C, a closely related compound to Feigrisolide A, has been a subject of synthesis studies. Researchers attempted to synthesize its structure through ring-closing olefin metathesis reaction, leading to insights into its physical characteristics and structural composition (Kim et al., 2005).
Another significant effort in the synthesis of Feigrisolide A involved using chiral starting materials and key synthesis steps like Brown asymmetric allylation and Evans aldol reaction. This study led to the structural revision of Feigrisolides A and B, suggesting their identities as nonactic acid derivatives (Álvarez-Bercedo et al., 2006).
Biological Activities and Applications
Feigrisolides A to D, isolated from Streptomyces griseus, exhibit notable antibacterial activities. Feigrisolide B showed strong antibacterial, medium cytotoxic, and antiviral activities. Feigrisolides A, C, and D demonstrated inhibitory activity against 3alpha-hydroxysteroid-dehydrogenase (Tang et al., 2000).
Feigrisolides, extracted from Streptomyces sp. 6167, were found to have cytotoxic properties against tumor cells and antimicrobial activities against bacteria like Bacillus cereus and Escherichia coli. This highlights their potential in developing new antibiotic and anticancer agents (Sobolevskaya et al., 2004).
Agricultural Applications
- Feigrisolide C has been identified as an effective agent against the wheat blast fungus, Magnaporthe oryzae Triticum, in vitro. It inhibits fungal growth and could potentially be developed into a biopesticide to manage wheat blast disease, demonstrating its significance in agricultural applications (Rabby et al., 2022).
properties
Product Name |
Feigrisolide A |
---|---|
Molecular Formula |
C10H18O4 |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
(3R,4S,7S)-4-hydroxy-7-[(2S)-2-hydroxypropyl]-3-methyloxepan-2-one |
InChI |
InChI=1S/C10H18O4/c1-6(11)5-8-3-4-9(12)7(2)10(13)14-8/h6-9,11-12H,3-5H2,1-2H3/t6-,7+,8-,9-/m0/s1 |
InChI Key |
FZPDDULMNZBINH-KZVJFYERSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](CC[C@H](OC1=O)C[C@H](C)O)O |
Canonical SMILES |
CC1C(CCC(OC1=O)CC(C)O)O |
synonyms |
feigrisolide A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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